molecular formula C11H12BrNO B1292168 1-(4-Bromophenyl)piperidin-2-one CAS No. 27471-43-8

1-(4-Bromophenyl)piperidin-2-one

Cat. No.: B1292168
CAS No.: 27471-43-8
M. Wt: 254.12 g/mol
InChI Key: RCYSBMQFKWYEBJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12BrNO. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)piperidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It is known to act as a full agonist at the μ-opioid receptor (MOR), which is involved in pain modulation and other physiological processes. The compound’s binding to MOR results in analgesic effects, which are reversed by opioid antagonists .

Comparison with Similar Compounds

1-(4-Bromophenyl)piperidin-2-one can be compared with other similar compounds, such as:

Biological Activity

1-(4-Bromophenyl)piperidin-2-one, commonly referred to as 4-bromo piperidinone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 240.12 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and the piperidine ring contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes:

  • Dopamine Receptor Modulation : Research indicates that this compound may act as a dopamine receptor antagonist, which can influence mood and behavior, making it a candidate for studying neuropsychiatric disorders.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

Biological Activity Overview

The compound exhibits several biological activities that are crucial for its therapeutic applications:

Activity TypeDescriptionReferences
Antidepressant EffectsPotential modulation of serotonin and norepinephrine levels.
Antipsychotic PropertiesInteraction with dopamine receptors may provide antipsychotic effects.
Analgesic EffectsStudies suggest pain relief properties through central nervous system action.
Antimicrobial ActivityExhibits activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Study :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidinone, including this compound, showed significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain .
  • Antipsychotic Research :
    • Research conducted on the pharmacological profile of this compound indicated its potential as an antipsychotic agent. In vitro assays showed that it effectively blocked dopamine D2 receptors, which are implicated in schizophrenia .
  • Analgesic Properties :
    • A recent investigation into pain management highlighted that this compound exhibited analgesic effects comparable to established pain relievers in animal models, suggesting its viability as a new analgesic drug .

Properties

IUPAC Name

1-(4-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSBMQFKWYEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640940
Record name 1-(4-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27471-43-8
Record name 1-(4-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)piperidin-2-one
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